1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone

Synthetic Methodology Process Chemistry Halogenated Intermediates

Obtaining a polyhalogenated acetophenone with true orthogonal reactivity often forces a trade-off between cost, purity, and synthetic utility. 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone resolves this bottleneck by providing three distinct, chemoselective handles within a single, stable intermediate. • Orthogonal Diversification: The α-chloroketone enables rapid initial C-N/C-O bond formation while the para-bromine remains intact for subsequent Pd-catalyzed cross-coupling, eliminating protection/deprotection steps. • Quantified Biological Relevance: Directly enables the synthesis of potent myeloperoxidase (MPO) inhibitors (IC50 = 1 nM) and targeted kinase libraries. • Supply Reliability: Synthesized via a robust, high-yielding one-step protocol, ensuring cost-effective access to multi-gram quantities for lead optimization and field trials.

Molecular Formula C8H4BrClF2O
Molecular Weight 269.47 g/mol
Cat. No. B12442539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone
Molecular FormulaC8H4BrClF2O
Molecular Weight269.47 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)F)C(=O)CCl
InChIInChI=1S/C8H4BrClF2O/c9-5-2-6(11)4(1-7(5)12)8(13)3-10/h1-2H,3H2
InChIKeyLTVUJSQJLLKJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone: A Strategic Polyhalogenated Ketone Intermediate for Drug Discovery and Chemical Biology


1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone (CAS 1260856-98-1) is a polyhalogenated acetophenone derivative characterized by a unique arrangement of bromine, chlorine, and fluorine substituents [1]. With a molecular formula of C8H4BrClF2O and a molecular weight of 269.47 g/mol, it belongs to the phenacyl chloride family . Its structure provides three distinct reactive handles: an electrophilic α-chloroketone, an aryl bromide for cross-coupling, and fluorine atoms that modulate electronic properties and metabolic stability. This combination enables sequential, chemoselective transformations that are unattainable with simpler mono- or dihalogenated analogs, making it a highly sought-after intermediate for constructing complex molecular architectures in medicinal chemistry and chemical biology [2].

Why Generic Phenacyl Halides Cannot Replace 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone in Multi-Step Synthesis


In a standard nucleophilic substitution or cross-coupling sequence, a simple phenacyl chloride or a mono-halogenated analog forces a trade-off between reactivity and downstream diversification. The specific halogen pattern of 1-(4-bromo-2,5-difluorophenyl)-2-chloroethanone circumvents this by enabling orthogonal reactivity: the α-chloroethanone group is a superior leaving group for initial C–N/C–O bond formation, while the para-bromine remains intact for a subsequent Pd-catalyzed cross-coupling [1]. The two fluorine atoms further differentiate this compound by withdrawing electron density, which increases the electrophilicity of the α-carbon relative to non-fluorinated analogs, and by blocking potential metabolic sites in derived bioactive molecules [2]. Simply put, using a non-fluorinated or differently halogenated analog would either collapse the orthogonal reactivity or fail to provide the same electronic and metabolic advantages, leading to longer synthetic routes or inferior biological profiles.

Head-to-Head and Cross-Study Quantitative Differentiation Data for 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone


Synthetic Efficiency: Quantitative One-Step Protocol vs. Multi-Step Legacy Routes

A recently published protocol achieves the synthesis of 1-(4-bromo-2,5-difluorophenyl)-2-chloroethanone in a single step with quantitative yield, eliminating the need for multi-step sequences required for older, non-halogenated or mono-halogenated analogs [1]. This represents a dramatic improvement over a previously reported six-step synthesis for a structurally related deuterated analog that delivered only 6% overall yield [2]. The one-step, near-quantitative access to this core intermediate directly translates to lower cost, higher throughput, and reduced waste in any downstream discovery or development program.

Synthetic Methodology Process Chemistry Halogenated Intermediates

Enhanced Electrophilicity for Nucleophilic Substitution: Impact of Fluorine Substituents

The electron-withdrawing nature of the 2,5-difluoro substituents increases the electrophilicity of the α-carbon in the chloroethanone moiety. While direct kinetic data for this exact compound is not available, class-level inference from the Hammett relationship and kinetic studies on the Darzens condensation show that electron-withdrawing groups accelerate these reactions [1]. Specifically, studies on p-substituted phenacyl chlorides demonstrate that a p-Cl substituent (σ = +0.23) increases the reaction rate relative to a p-Me substituent (σ = -0.17) [1]. Our compound, with two additional fluorine atoms (σ~ +0.06 each) and a bromine (σ~ +0.23), is predicted to react significantly faster than a simple phenacyl chloride or a non-fluorinated bromo analog, potentially reducing reaction times and improving yields in key synthetic transformations.

Reactivity Kinetics Nucleophilic Substitution

Orthogonal Reactivity: Selective Functionalization Enabled by the Br/Cl/F Pattern

1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone is designed for sequential, chemoselective transformations. The α-chloroethanone is a potent electrophile for nucleophilic substitution (e.g., with amines or alcohols), while the para-bromine is perfectly positioned for a subsequent Suzuki, Heck, or Sonogashira cross-coupling [1]. This precise orthogonality is absent in analog 2-bromo-1-(4-chloro-2,5-difluorophenyl)ethanone, where the roles are reversed [2]. In that analog, the chloro group is on the ring and the bromine is on the side chain, making the ring fully substituted and thus less versatile for cross-coupling. Our compound's arrangement (Cl on side chain, Br on ring) is the preferred configuration for a two-step diversification sequence: first, introduce a C–N/C–O bond via the side chain, then elaborate the aryl ring via palladium chemistry. This is supported by numerous examples in the literature where 4-bromo-2,5-difluorophenyl boronic acids and related intermediates are employed in Suzuki couplings to construct drug-like molecules .

Chemoselectivity Cross-Coupling Bifunctional Building Block

Physicochemical Properties Driving Drug-Like Space: Impact of Fluorination

The 2,5-difluoro pattern on the phenyl ring directly impacts key physicochemical parameters relevant to drug discovery. Empirical and calculated data for related 4-bromo-2,5-difluorophenyl derivatives show a measured Log P of 3.59, indicating optimal lipophilicity for membrane permeability while remaining within drug-like space [1]. This contrasts with non-fluorinated or mono-fluorinated analogs, which often exhibit higher lipophilicity (Log P > 4) or insufficient metabolic stability. Fluorine atoms are also known to block sites of oxidative metabolism on the phenyl ring, and the 2,5-substitution pattern is particularly effective at this. Data from kinase inhibitor programs where the 4-bromo-2,5-difluorophenyl motif is present (e.g., in DYRK1A/CDK5 inhibitors) demonstrate that these compounds maintain measurable potency (IC50 ~10,000 nM for an early lead) while offering a handle for further optimization via the bromine atom [2]. This establishes the motif as a validated, starting point for lead optimization.

Lipophilicity Metabolic Stability Drug Design

High-Value Application Scenarios for 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone in R&D and Production


Rapid Assembly of Kinase Inhibitor Libraries via Parallel Synthesis

The orthogonal reactivity of 1-(4-bromo-2,5-difluorophenyl)-2-chloroethanone makes it an ideal core scaffold for generating targeted kinase inhibitor libraries. In the first step, the α-chloroethanone reacts with a diverse set of amines or alcohols to form an amide or ester bond, introducing the hinge-binding motif. In the second step, the para-bromine undergoes Suzuki-Miyaura cross-coupling with various aryl boronic acids to explore the solvent-exposed region of the kinase ATP-binding pocket. The quantitative one-step synthesis of this key intermediate, as reported by Jaster et al. [1], ensures a reliable, cost-effective supply for large library production. This two-step diversification is more efficient than starting from a mono-functional analog, which would require additional protection/deprotection steps or a complete redesign of the synthetic route.

Synthesis of Myeloperoxidase (MPO) Inhibitors for Cardiovascular and Inflammatory Disease

Compounds containing the 4-bromo-2,5-difluorophenyl scaffold have demonstrated potent inhibition of myeloperoxidase (MPO), a key enzyme in inflammation and cardiovascular disease [1]. One derivative, BDBM50554035, displays an IC50 of 1 nM against MPO chlorination activity. 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone serves as a direct synthetic precursor to this class of inhibitors, where the chloroethanone group is used to install the essential amine or amide linker. The electron-withdrawing fluorine atoms are crucial for maintaining the potency and selectivity profile, as they influence the pKa of the adjacent heterocycle. Using a non-fluorinated analog would likely result in a significant drop in potency, making this specific compound the non-negotiable starting point for SAR studies in this target family.

Agrochemical Lead Discovery: Building Blocks for Novel Herbicides and Fungicides

The 2,5-difluorophenyl motif is a privileged substructure in agrochemicals due to its enhanced metabolic stability and soil mobility. 1-(4-Bromo-2,5-difluorophenyl)-2-chloroethanone allows chemists to rapidly prototype new chemical series by first reacting the chloroethanone with a nucleophile (e.g., a pyrazole or triazole) to generate a core, and then using the bromine for a late-stage diversification to optimize potency and selectivity. The synthetic efficiency of the one-step protocol [1] is a critical advantage for agrochemical companies that require cost-effective access to kilogram quantities of building blocks for field trials. This compound thus bridges the gap between medicinal chemistry-type fragments and large-scale process chemistry.

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